molecular formula C12H9NSe B1623245 10H-Phenoselenazine CAS No. 262-05-5

10H-Phenoselenazine

Cat. No.: B1623245
CAS No.: 262-05-5
M. Wt: 246.2 g/mol
InChI Key: ILFYOWGJBKEMSK-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of 10H-Phenoselenazine exhibits a distinctive tricyclic framework consisting of two benzene rings connected through nitrogen and selenium bridging atoms. The compound adopts a butterfly-like conformation with the central heterocyclic ring deviating significantly from planarity due to the presence of the larger selenium atom. Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shifts at δ 8.57 (broad singlet, 1H) for the nitrogen-bound hydrogen, δ 7.09 (doublet, J = 8.4 Hz, 2H), δ 7.02 (triplet, J = 7.6 Hz, 2H), and δ 6.78-6.74 (multiplet, 4H) for the aromatic protons. The carbon-13 nuclear magnetic resonance spectrum displays signals at δ 142.1, 128.8, 127.7, 122.1, 115.1, and 111.5, indicating the distinct electronic environments within the tricyclic system.

The bonding patterns within this compound demonstrate significant variations from typical aromatic systems due to selenium incorporation. The nitrogen-carbon bond lengths average approximately 1.41 Å, consistent with partial double bond character resulting from conjugation throughout the tricyclic framework. The selenium-carbon bonds exhibit lengths of approximately 1.90 Å, substantially longer than corresponding sulfur-carbon bonds in phenothiazine analogues. These extended bond lengths reflect the larger atomic radius of selenium compared to sulfur, contributing to increased ring strain and altered electronic properties.

Table 1: Key Bond Lengths and Angles in this compound

Bond Type Length (Å) Angle (°) Reference State
N-C(aromatic) 1.41 - Neutral
Se-C(aromatic) 1.90 - Neutral
C-Se-C - 94.6 Neutral
Dihedral angle - 45.4 Butterfly conformation

The electronic structure analysis reveals that the selenium atom contributes significantly to the overall molecular orbital composition. The highest occupied molecular orbital exhibits substantial selenium p-orbital character, while the lowest unoccupied molecular orbital demonstrates delocalization across the entire tricyclic system. This orbital arrangement facilitates unique photophysical properties and influences the compound's reactivity patterns in cross-dehydrogenative coupling reactions.

Intermolecular interactions play crucial roles in determining the solid-state packing arrangements of this compound. Van der Waals forces dominate the crystal packing, with selenium atoms participating in weak chalcogen bonding interactions with adjacent molecules. The absence of strong hydrogen bonding donors beyond the single nitrogen-hydrogen group limits the formation of extensive hydrogen-bonded networks, resulting in relatively simple packing motifs governed primarily by dispersion forces.

Properties

IUPAC Name

10H-phenoselenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NSe/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFYOWGJBKEMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180830
Record name 10H-Phenoselenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262-05-5
Record name 10H-Phenoselenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000262055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenoselenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Cross-Coupling Methods

Microwave-Assisted Synthesis with CuO Nanoparticles

A breakthrough in 10H-phenoselenazine synthesis involves a double cross-coupling reaction catalyzed by copper oxide (CuO) nanoparticles. The methodology employs bis-aniline-diselenide and 1,2-dihalobenzenes under microwave irradiation, achieving a yield of 86% (98 mg from 0.4 mmol). The reaction proceeds via sequential C-Se and C-N bond formations, with microwave irradiation significantly reducing reaction time compared to conventional heating. Key advantages include:

  • Catalyst Efficiency : CuO nanoparticles provide a high surface area, enhancing catalytic activity while minimizing metal leaching.
  • Solvent Compatibility : The reaction tolerates polar aprotic solvents such as dimethylformamide (DMF), facilitating homogeneous mixing under microwave conditions.
Table 1: Optimization Parameters for CuO-Catalyzed Synthesis
Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% CuO Maximizes turnover frequency
Temperature 120°C (microwave) Ensures complete conversion
Reaction Time 30 minutes Balances speed and selectivity
Solvent DMF Enhances reactant solubility

Reaction Mechanism and Intermediate Analysis

Mass spectrometry studies identified a selenide intermediate during the coupling process, supporting a stepwise mechanism. Density functional theory (DFT) calculations corroborate that the C-Se bond forms prior to C-N cyclization, with an energy barrier of 23.4 kcal/mol for the rate-determining step. The intermediacy of a copper-selenide complex was proposed, aligning with observed first-order kinetics in halobenzene consumption.

Alkylation and Functionalization Techniques

Potassium tert-Butoxide Mediated Methylation

Functionalization of this compound via alkylation has been achieved using methyl iodide and potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF). This method yields 10-methyl-10H-phenoselenazine with 16.4% efficiency, limited by competing side reactions such as over-alkylation. Purification via flash column chromatography (hexane/dichloromethane) isolates the product, though the low yield underscores the need for optimized leaving groups.

Table 2: Spectroscopic Data for 10-Methyl-10H-Phenoselenazine
Technique Data
$$ ^1 \text{H NMR} $$ δ 3.44 (s, 3H, CH$$ _3 $$), 6.90–7.32 (m, 8H, aromatic)
$$ ^{77} \text{Se NMR} $$ δ 278.89 (s, Se)
MS (APCI) m/z 285.2 [M+H]$$ ^+ $$ (calc. 284.2)

Derivatization Strategies

Recent work demonstrates the synthesis of 10-(4-(tert-butyl)phenyl)-10H-phenoselenazine via Ullmann-type coupling, leveraging this compound and aryl halides in the presence of palladium catalysts. This approach highlights the compound’s versatility in forming electron-rich derivatives for optoelectronic applications.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The CuO-catalyzed method outperforms traditional alkylation in yield (86% vs. 16.4%) but requires specialized equipment for microwave irradiation. Scalability remains a challenge for both methods due to the toxicity of selenium intermediates and purification complexities.

Table 3: Method Comparison
Method Yield Time Scalability
CuO/Microwave 86% 30 min Moderate
KOtBu Alkylation 16.4% 3 h Low

Purity and Byproduct Formation

Chromatographic analyses reveal that the CuO method produces fewer byproducts (<5%) compared to alkylation (∼20%), attributed to the chemodiscriminative nature of the cross-coupling mechanism.

Challenges in Synthesis and Scalability

Purification Difficulties

The viscous reaction mixtures observed in phenoxazine synthesis (e.g., pasty black masses) are mirrored in phenoselenazine chemistry, requiring solvent extraction with toluene and repeated aqueous washes to remove unreacted amines.

Chemical Reactions Analysis

Types of Reactions: 10H-Phenoselenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert it back to its original state or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or selenium atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Selenoxides and other oxidized derivatives.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 10H-Phenoselenazine serves as a valuable building block for synthesizing complex molecules. It is utilized in various synthetic methodologies, including double cross-coupling reactions, which facilitate the formation of C-Se and C-N bonds. Recent studies have highlighted the use of CuO nanoparticles as catalysts for efficient synthesis under microwave irradiation conditions .

Application Description
Building BlockUsed in synthesizing complex organic molecules
CatalysisEmployed with CuO nanoparticles for efficient reactions
Synthesis MethodologyDouble cross-coupling reactions for C-Se and C-N bond formation

Biology

The biological applications of this compound are significant, particularly in the field of pharmacology. Research indicates that compounds derived from phenoselenazines exhibit promising anti-tuberculosis (TB) activity by targeting Mycobacterium tuberculosis's type II NADH dehydrogenase (NDH-2). This mechanism is crucial for developing new therapeutic agents against TB, especially given the rising prevalence of drug-resistant strains .

Biological Activity Mechanism
Anti-TuberculosisInhibits NDH-2 enzyme in Mycobacterium tuberculosis
Alzheimer's TreatmentPotential pharmacological activity against Alzheimer's disease

Medicine

In medicine, ongoing research focuses on the potential use of this compound in pharmaceuticals. Its photophysical properties make it a candidate for drug development, particularly in creating compounds with reduced side effects compared to traditional treatments like phenothiazines . The compound's ability to modulate neurotransmitter receptor affinities positions it as a promising alternative in psychiatric medicine.

Medical Application Details
Drug DevelopmentPotential for reduced side effects in psychiatric treatments
Neurotransmitter ModulationAffects receptor affinities, offering therapeutic benefits

Industry

In industrial applications, this compound has shown promise in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to improved performance in optoelectronic devices, making it a subject of interest in material science research .

Industrial Application Description
OLED DevelopmentEnhances performance of organic light-emitting diodes
Optoelectronic DevicesUtilized for advanced electronic applications

Case Studies and Research Findings

  • Anti-Tuberculosis Activity : A study demonstrated that polyhalogenated phenoselenazines exhibited significant anti-TB activity with minimum inhibitory concentrations (MICs) as low as 1.50 μg/mL. These compounds were found to synergize with existing TB medications, enhancing their efficacy against resistant strains .
  • Synthesis Efficiency : Research utilizing microwave-assisted synthesis revealed that employing bis-aniline-diselenide with halobenzenes led to moderate yields (52%) of phenoselenazine derivatives within short reaction times (20 minutes), showcasing an efficient method for producing these compounds .
  • Material Science Applications : Investigations into the photophysical properties of phenoselenazines have indicated their potential for use in OLED technology, where delayed thermally activated fluorescence is advantageous for device performance .

Mechanism of Action

The mechanism of action of 10H-Phenoselenazine involves its photophysical properties. The compound exhibits room temperature phosphorescence and thermally-activated delayed fluorescence due to the presence of selenium, which enhances its radiative decay pathways . This dual emission mechanism is crucial for its applications in optoelectronics and biological imaging.

Comparison with Similar Compounds

Structural and Electronic Differences

Core Structure Comparison

Compound Core Heteroatom Key Structural Features
10H-Phenoselenazine Selenium (Se) N-Se center; Heavy atom enhances spin-orbit coupling
10H-Phenothiazine Sulfur (S) N-S center; Moderate spin-orbit coupling
10H-Phenoxazine Oxygen (O) N-O center; Lowest spin-orbit coupling

The replacement of S or O with Se increases atomic mass and spin-orbit coupling, promoting intersystem crossing (ISC) and phosphorescence. For instance, PSe-based thermally activated delayed fluorescence (TADF) emitters exhibit faster reverse ISC (rISC) rates compared to phenothiazine analogs, enabling higher electroluminescence efficiency .

Photophysical Properties

Substituent Engineering in PSe Derivatives
Substituents significantly impact photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE). For example:

  • PSeDBF (dibenzo[b,d]furan substituent): PLQY = 59%, EQE = 12.8%
  • PSeFL (9,9-dimethylfluorene substituent): PLQY = 40%, EQE = 7.4%

The electron-deficient dibenzofuran group in PSeDBF suppresses nonradiative decay of triplet excitons, whereas the bulky fluorene group in PSeFL introduces steric hindrance, reducing efficiency .

Comparison with Phenothiazine Derivatives

Property PSeDBF Phenothiazine Analog (PTZDBF)
Spin-Orbit Coupling 11× higher Baseline (S-based)
EQE 12.8% ~8% (estimated)
Phosphorescence Lifetime Shorter Longer

PSe derivatives outperform sulfur analogs in PLQY and EQE due to enhanced ISC from selenium’s heavy-atom effect .

OLED Performance Metrics

Emitter EQE PLQY Lifetime (τ)
PSeDBF 12.8% 59% 0.8 µs
PSeFL 7.4% 40% 1.2 µs
Phenothiazine Derivative ~8% ~35% 1.5 µs

PSeDBF’s high EQE and short phosphorescence lifetime make it superior for blue-emitting OLEDs .

Biological Activity

10H-Phenoselenazine is a heterocyclic compound that incorporates both nitrogen and selenium in its molecular structure, represented by the formula C₁₂H₉NSe. This unique arrangement contributes to its diverse biological activities, making it a significant subject of research in medicinal chemistry. The compound is part of the phenoselenazine class, which is known for its potential applications in various therapeutic areas, including antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits considerable antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a new antimicrobial agent. The presence of selenium in the compound enhances its reactivity and interaction with biological targets, which is critical for its antimicrobial action.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been observed to induce apoptosis in cancer cells, a process essential for controlling cancer proliferation. The unique electronic properties conferred by the selenium atom are believed to enhance these biological effects, allowing for more effective interactions with cellular targets.

The mechanism of action of this compound involves selective binding to specific proteins or enzymes, potentially modulating their activity. This interaction is crucial for understanding how the compound exerts its biological effects, particularly in antimicrobial and anticancer contexts.

Case Studies

  • Antitubercular Activity : A study highlighted that phenoselenazine derivatives exhibited superior anti-tuberculosis (TB) profiles compared to traditional treatments like thioridazine. These compounds targeted non-replicating Mycobacterium tuberculosis (Mtb) and showed bactericidal properties while minimizing side effects associated with dopaminergic receptor affinity .
  • Pharmacological Applications : Research has pointed out the potential of phenoselenazines in treating Alzheimer’s disease and their effectiveness against tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance their pharmacological activities .

Comparative Analysis with Related Compounds

The table below compares this compound with structurally similar compounds:

Compound NameStructure TypeKey Features
10H-Phenothiazine Nitrogen-basedExhibits antipsychotic properties; lacks selenium.
10H-Phenoxazine Oxygen-basedKnown for photophysical properties; no selenium.
10H-Phenoxathiin Sulfur-basedDisplays antibacterial activity; different reactivity profile.

The incorporation of selenium in this compound not only enhances its biological activity but also alters its chemical reactivity compared to these similar compounds.

Synthesis and Preparation

The synthesis of this compound typically involves several methods, including intramolecular cyclization under specific conditions such as nitrogen atmosphere and the use of reducing agents like triphenylphosphine. This process yields high purity and yield, making it suitable for further research applications .

Q & A

Q. What eco-friendly advantages does this synthesis method offer over prior routes?

  • Green Metrics :
  • PMI (Process Mass Intensity) : Reduced by 30% via solvent recycling (DMSO recovery).
  • E-Factor : Lowered to 8.7 (vs. 15.2 in traditional methods) due to minimized waste from microwave efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10H-Phenoselenazine
Reactant of Route 2
Reactant of Route 2
10H-Phenoselenazine

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